D6 exhibits high chemical stability and resistance to many common solvents and chemicals, making it a suitable solvent or reference material in various studies. For instance, D6 is often used as a solvent for NMR spectroscopy due to its lack of interference with the observed signals .
D6 has a very low vapor pressure, meaning it evaporates slowly at room temperature. This property makes it valuable for studies involving volatile compounds, as it minimizes loss through evaporation during experiments .
D6 has a high boiling point (around 371 °C), allowing it to be used in high-temperature applications. This makes it suitable for studies involving reactions or processes requiring elevated temperatures [https www sigmaaldrich com catalog product HP801125 1].
Here are some specific examples of how D6 is used in scientific research:
D6 is commonly used as an internal standard in various analytical techniques like gas chromatography (GC) and liquid chromatography (LC) due to its well-defined properties and high purity .
D6 can be used as a solvent for non-polar compounds that are insoluble in water or other common solvents. This is particularly useful in studies of hydrophobic drugs, lipids, and other biomolecules .
D6 can be used as a calibration standard in mass spectrometry due to its well-defined mass spectrum, enabling accurate mass determination of other molecules .
Hexadecamethylcyclooctasiloxane is a macrocyclic organosiloxane compound characterized by its unique structure composed of eight repeating dimethylsiloxane units. Its chemical formula is , and it has a molecular weight of approximately 593.23 g/mol. The compound is known for its physical properties, including a melting point of 31.5 °C and a boiling point of 290 °C, with a density of 1.177 g/cm³ at 25 °C .
The compound is often referred to by its systematic name, hexadecamethylcyclooctasiloxane, and is identified by the CAS Registry Number 556-68-3. Its chemical structure features a cyclic arrangement of silicon and oxygen atoms, which contributes to its stability and unique chemical behavior.
D6 is not biologically active and does not have a known mechanism of action in living systems.
Hexadecamethylcyclooctasiloxane can be synthesized through several methods:
Hexadecamethylcyclooctasiloxane finds applications across various industries:
Interaction studies involving hexadecamethylcyclooctasiloxane focus primarily on its behavior in formulations with other compounds. Research indicates that it can enhance the performance of silicone-based products by improving their physical properties without compromising safety. Furthermore, studies on its interaction with biological systems suggest low reactivity and compatibility with various biological materials .
Hexadecamethylcyclooctasiloxane shares similarities with other siloxanes but possesses unique characteristics that set it apart:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Octamethylcyclotetrasiloxane | Smaller cyclic structure; lower molecular weight | |
Decamethylcyclopentasiloxane | Intermediate size; used in similar applications | |
Dodecamethylcyclohexasiloxane | Larger cyclic structure; enhanced thermal stability |
Uniqueness: Hexadecamethylcyclooctasiloxane's larger cyclic structure allows for greater flexibility in applications compared to smaller siloxanes, making it particularly valuable in formulations requiring high-performance characteristics.
The molecular architecture of hexadecamethylcyclooctasiloxane is characterized by a cyclic arrangement of eight silicon atoms alternating with eight oxygen atoms, forming the characteristic siloxane backbone [6] [8]. Each silicon atom maintains tetrahedral coordination geometry through bonding with two methyl groups and two oxygen atoms [35] [36]. The silicon-oxygen bond length within the cyclic structure measures approximately 1.63-1.64 Ångströms, which is consistent with typical siloxane bond parameters [33] [34] [35].
The silicon-oxygen-silicon bond angle in cyclosiloxanes typically ranges from 142.5° to 159.4°, representing a relatively open configuration compared to carbon-oxygen-carbon angles in organic ethers [34] [36]. This wide bond angle is attributed to the larger atomic radius of silicon compared to carbon and the partial ionic character of the silicon-oxygen bond [33] [34]. The silicon-carbon bond length to the methyl substituents measures approximately 1.90-1.92 Ångströms [34].
Table 3: Structural Parameters of Hexadecamethylcyclooctasiloxane
Structural Parameter | Value | Reference |
---|---|---|
Si-O Bond Length | 1.63-1.64 Å | [33] [34] [35] [36] [37] |
Si-C Bond Length | 1.90-1.92 Å | [34] |
Si-O-Si Bond Angle | 142.5-159.4° | [34] [36] |
O-Si-O Bond Angle | 109.5° (tetrahedral) | [35] |
Ring Geometry | Non-planar cyclic structure | [6] [8] |
The silicon-oxygen bonds exhibit polar covalent character with partial positive charge on silicon and partial negative charge on oxygen (Si^δ+—O^δ−), resulting from the electronegativity difference between silicon (1.90) and oxygen (3.44) on the Pauling scale [33]. The eight-membered ring structure exhibits lower ring strain energy compared to smaller cyclosiloxanes, contributing to enhanced structural stability [19] [21]. The hybridization state of silicon atoms is sp³, consistent with tetrahedral geometry, while oxygen atoms also adopt sp³ hybridization [35] [36].
Table 6: Ring Strain and Bonding Characteristics of Hexadecamethylcyclooctasiloxane
Property | Value | Reference |
---|---|---|
Ring Strain Energy | Lower than smaller cyclosiloxanes | [19] [21] |
Si-O Bond Polarity | Polar covalent (Si^δ+—O^δ−) | [33] |
Si-O Bond Character | Partial ionic character | [33] [34] |
Hybridization of Silicon | sp³ | [35] [36] |
Hybridization of Oxygen | sp³ | [35] [36] |
Hexadecamethylcyclooctasiloxane demonstrates distinct thermodynamic characteristics that reflect its molecular structure and intermolecular interactions [2] [15]. The compound exhibits a melting point of 31.5°C, indicating a transition from solid to liquid phase under standard atmospheric conditions [2] [15] [20]. This relatively low melting point is characteristic of siloxane compounds and reflects the weak intermolecular forces between molecules.
The boiling point of hexadecamethylcyclooctasiloxane varies with pressure conditions, measuring 290°C at standard atmospheric pressure (760 mmHg) and 168°C under reduced pressure (20 mmHg) [2] [4] [15]. This pressure-dependent boiling behavior is typical for organic compounds and demonstrates the compound's volatility characteristics under different conditions [26]. The flash point occurs at 175.2°C, indicating the temperature at which vapor formation becomes sufficient to support combustion [4].
Table 5: Thermodynamic Properties of Hexadecamethylcyclooctasiloxane
Property | Value | Reference |
---|---|---|
Phase Transition Temperature | 31.5°C (solid to liquid) | [2] [15] [20] |
Glass Transition Temperature | Not reported | - |
Heat of Vaporization | Not reported | - |
Heat of Fusion | Not reported | - |
Thermal Stability | Stable up to ~175°C | [4] [15] |
The thermal stability of hexadecamethylcyclooctasiloxane extends up to approximately 175°C, beyond which thermal decomposition may occur [4] [15]. The compound maintains structural integrity across typical ambient temperature ranges, demonstrating resistance to thermal degradation under normal handling conditions [18]. Phase transition studies indicate that the compound does not exhibit measurable glass transition temperatures within typical analytical ranges, consistent with its liquid state at room temperature [18].
Nuclear magnetic resonance spectroscopy provides characteristic fingerprints for hexadecamethylcyclooctasiloxane identification and structural confirmation [17] [24]. Proton nuclear magnetic resonance (¹H nuclear magnetic resonance) spectra display characteristic signals for methyl groups attached to silicon atoms, appearing as singlets in the chemical shift range of 0.07-0.17 parts per million [17] [24]. This upfield shift is characteristic of methyl groups directly bonded to silicon atoms in siloxane environments.
Carbon-13 nuclear magnetic resonance (¹³C nuclear magnetic resonance) spectroscopy reveals methyl carbon resonances in the range of 0.93-1.08 parts per million, consistent with carbon atoms bonded to silicon [17] [24]. Silicon-29 nuclear magnetic resonance (²⁹Si nuclear magnetic resonance) provides definitive structural information, with chemical shifts ranging from -19.2 to -21.6 parts per million, characteristic of dimethylsiloxane units in cyclic configurations [14] [17]. The chemical shift values reflect the electronic environment of silicon atoms within the cyclic siloxane framework.
Table 2: Spectroscopic Data of Hexadecamethylcyclooctasiloxane
Spectroscopic Method | Characteristic Signals/Peaks | Reference |
---|---|---|
NMR (¹H) | 0.07-0.17 ppm (s, CH₃) | [17] [24] |
NMR (¹³C) | 0.93-1.08 ppm (CH₃) | [17] [24] |
NMR (²⁹Si) | -19.2 to -21.6 ppm | [14] [17] |
IR (Si-O-Si stretching) | 993-1100 cm⁻¹ | [6] [38] |
Mass Spectrometry | Molecular ion peak at m/z 593 | [22] [23] [25] |
Infrared spectroscopy reveals characteristic absorption bands corresponding to silicon-oxygen-silicon asymmetric stretching vibrations in the wavenumber range of 993-1100 cm⁻¹ [6] [38]. These strong absorption bands serve as diagnostic indicators for siloxane functional groups and provide structural confirmation of the cyclic siloxane backbone [6]. Additional infrared bands correspond to carbon-hydrogen stretching and deformation modes associated with methyl substituents.
Mass spectrometry analysis demonstrates the molecular ion peak at mass-to-charge ratio 593, corresponding to the molecular weight of hexadecamethylcyclooctasiloxane [22] [23] [25]. Fragmentation patterns in electron ionization mass spectrometry provide structural information through characteristic loss of methyl groups and siloxane fragments [23] [25]. The mass spectral signature serves as a definitive identification tool for compound verification.
Hexadecamethylcyclooctasiloxane exhibits pronounced hydrophobic characteristics attributed to its extensive methyl substitution and siloxane backbone structure [10] [27]. The compound demonstrates significant surface activity, effectively reducing the surface tension of aqueous systems when present [10] [27] [29]. Contact angle measurements on surfaces treated with hexadecamethylcyclooctasiloxane consistently exceed 100°, confirming strong hydrophobic behavior [29] [31].
The hydrophobicity index of hexadecamethylcyclooctasiloxane ranks as high among organosilicon compounds, reflecting the cumulative effect of sixteen methyl groups and the inherent hydrophobic nature of the siloxane backbone [10] [27]. Solubility studies confirm complete insolubility in water, consistent with its hydrophobic character [2] [8]. Conversely, the compound demonstrates excellent solubility in organic solvents including benzene, chloroform, and hexadecane [2] .
Table 4: Hydrophobicity and Surface Activity Parameters of Hexadecamethylcyclooctasiloxane
Parameter | Value | Reference |
---|---|---|
Surface Tension | Reduces surface tension of water | [10] [27] [29] |
Contact Angle | >100° (hydrophobic surface) | [29] [31] |
Hydrophobicity Index | High | [10] [27] |
Solubility in Water | Insoluble | [2] [8] |
Solubility in Organic Solvents | Soluble in benzene, chloroform, hexadecane | [2] |
The surface activity parameters of hexadecamethylcyclooctasiloxane reflect its amphiphilic behavior at interfaces, despite its overall hydrophobic nature [10] [29]. The compound can orient at liquid-air and liquid-solid interfaces, with hydrophobic methyl groups extending away from polar surfaces [29] [31]. This interfacial behavior contributes to its effectiveness in surface modification applications and hydrophobic coating formulations [31].